molecular formula C17H19N3O6 B150703 N4-Benzoyl-2'-O-methylcytidine CAS No. 52571-45-6

N4-Benzoyl-2'-O-methylcytidine

Cat. No. B150703
CAS RN: 52571-45-6
M. Wt: 361.3 g/mol
InChI Key: LIZIIHWLABYQKD-XKVFNRALSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N4-Benzoyl-2'-O-methylcytidine is a chemically modified nucleoside that is used as an intermediate in the synthesis of polynucleotides and oligonucleotides. These compounds are of significant interest due to their applications in therapeutic oligonucleotides, which can be used to modulate gene expression in various medical treatments.

Synthesis Analysis

The synthesis of N4-Benzoyl-2'-O-methylcytidine and related compounds has been improved over time to achieve higher yields and better quality. One method involves the use of 2-chloromethyl-4-nitrophenyl benzoate as a benzoylating reagent, which has proven to be mild and efficient, providing high yields of N4-benzoylated nucleosides . Another approach for synthesizing N4-benzoyl-5-methyl-2'-deoxycytidine, a related compound, has been scaled up to multi-kilogram quantities, indicating its practicality for large-scale production. This process includes a step to selectively hydrolyze benzoyl ester impurities, ensuring high purity of the final product .

Molecular Structure Analysis

The molecular structure of N4-Benzoyl-2'-O-methylcytidine is characterized by the presence of a benzoyl group attached to the nitrogen at the 4th position of the cytidine molecule and a methyl group at the 2'-oxygen of the ribose sugar. This modification increases the stability of the nucleoside and makes it more resistant to enzymatic degradation, which is crucial for its therapeutic applications.

Chemical Reactions Analysis

N4-Benzoyl-2'-O-methylcytidine can be used as a building block for further chemical reactions. For instance, it can be incorporated into oligonucleotides through the use of methylphosphonamidite monomers . The chemical modifications introduced in the N4-Benzoyl-2'-O-methylcytidine structure are designed to prevent unwanted side reactions, such as transamination, which has been reported for N4-benzoyl cytidine but not observed with N4-isobutyryl protected 2'-O-methylcytidine .

Physical and Chemical Properties Analysis

The physical and chemical properties of N4-Benzoyl-2'-O-methylcytidine are influenced by its modified structure. The presence of the benzoyl and methyl groups affects its solubility, stability, and reactivity. These properties are crucial for its use in the synthesis of oligonucleotides, as they determine the conditions under which the compound can be handled and reacted with other molecules. The modifications also enhance the compound's resistance to enzymatic degradation, which is essential for its stability in biological systems .

Relevant Case Studies

While the provided data does not include specific case studies, the synthesis methods and the resulting high-quality N4-benzoylated nucleosides are indicative of their importance in the field of oligonucleotide therapeutics. The efficient large-scale synthesis method and the successful incorporation into oligonucleotides suggest that these compounds have been effectively used in research and potentially in the development of therapeutic agents.

Scientific Research Applications

Synthesis and Oligonucleotide Incorporation

N4-Benzoyl-2'-O-methylcytidine is used in the synthesis of specific nucleosides and their incorporation into oligonucleotides. For instance, it has been involved in the synthesis of N4-isobutyryl-2′-O-methylcytidine, a component for oligonucleotide preparation. The synthesis process involves several steps, including transamination at the C4 position of cytidine and preparation of a methylphosphonamidite monomer for incorporation into oligonucleotides (Vaghefi & Hogrefe, 1993).

Antiviral Activity

N4-Benzoyl-2'-O-methylcytidine derivatives have shown significant potential in antiviral activity, particularly against hepatitis C virus (HCV). The compound has been designed as an inhibitor of HCV RNA-dependent RNA polymerase (RdRp) and demonstrates potent and selective inhibition of HCV replication, indicating its promise as a therapeutic agent (Clark et al., 2005).

Large-Scale Synthesis for Therapeutics

Efficient large-scale synthesis methods for derivatives of N4-Benzoyl-2'-O-methylcytidine have been developed to produce high-quality yield. This process is significant for its application in oligonucleotide therapeutics, indicating the compound's role in the development of therapeutic agents (Ross, Han, & Ravikumar, 2006).

CD73 Inhibition for Cancer Immunotherapy

Compounds derived from N4-Benzoyl-2'-O-methylcytidine have been investigated as CD73 inhibitors, which are potentially useful in cancer immunotherapy. The modification of the N4-benzoyloxy group in these compounds enhances inhibitory potency and provides functionality for molecular probes, making them relevant in the context of anticancer drugs (Scortichini et al., 2020).

Chemical and Enzymatic Regeneration Studies

N4-Benzoyl-2'-O-methylcytidine derivatives have been studied for their chemical and enzymatic regeneration capabilities. These studies are vital for understanding the potential use of these compounds as prodrugs in various therapeutic applications, such as treatments for HIV (Kawaguchi et al., 1989).

Oligonucleotide Probe Development

Derivatives of N4-Benzoyl-2'-O-methylcytidine have been used in the development of oligonucleotide probes. These probes are synthesized and labeled with various markers, such as fluorescent, chemiluminescent, and enzyme labels, for use in hybridization assays, offering a range of applications in molecular biology and diagnostics (Urdea et al., 1988).

properties

IUPAC Name

N-[1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O6/c1-25-14-13(22)11(9-21)26-16(14)20-8-7-12(19-17(20)24)18-15(23)10-5-3-2-4-6-10/h2-8,11,13-14,16,21-22H,9H2,1H3,(H,18,19,23,24)/t11-,13-,14-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIZIIHWLABYQKD-XKVFNRALSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(OC1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30551232
Record name N-Benzoyl-2'-O-methylcytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30551232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N4-Benzoyl-2'-O-methylcytidine

CAS RN

52571-45-6
Record name N-Benzoyl-2'-O-methylcytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30551232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N4-Benzoyl-2'-O-methylcytidine
Reactant of Route 2
Reactant of Route 2
N4-Benzoyl-2'-O-methylcytidine
Reactant of Route 3
Reactant of Route 3
N4-Benzoyl-2'-O-methylcytidine
Reactant of Route 4
N4-Benzoyl-2'-O-methylcytidine
Reactant of Route 5
N4-Benzoyl-2'-O-methylcytidine
Reactant of Route 6
N4-Benzoyl-2'-O-methylcytidine

Citations

For This Compound
7
Citations
MM Vaghefi, RI Hogrefe - Nucleosides & nucleotides, 1993 - Taylor & Francis
… A one-pot synthesis of N4-benzoyl-2'-O-methylcytidine is reported in which mainly 2'-position and to some extent 3'-position was methylated by diazomathane and after crystalization of …
Number of citations: 10 www.tandfonline.com
VA Gladkaya, ZV Levitskaya, AS Shalamai… - Chemistry of Natural …, 1989 - Springer
… The methylated (IIa and b), without additional purification, were subjected to the elimination of the TPDC protection; the N4-benzoyl 2'-O-methylcytidine (IIIa) and 06-DPC-N2-isobutyryl-2…
Number of citations: 2 link.springer.com
WT Markiewicz, M Wiewiórowski - Nucleic Acids Research, 1975 - academic.oup.com
… N4-Benzoyl-2'-O-methylcytidine (III) was obtained in 75% yield by selective N-benzoylation … N4-Benzoyl-2'-O-methylcytidine was treated with p-chlorophenoxyacetyl chloride in CH3CN …
Number of citations: 11 academic.oup.com
E Wagner, B Oberhauser, A Holzner… - Nucleic acids …, 1991 - academic.oup.com
Protected 2′-O-methyl and 2′-O-ethyl ribonucleoside- 3′-O-phosphoramidites were prepared via alkylation of the ribonucleosides at an early stage in the synthesis. Utilizing a …
Number of citations: 57 academic.oup.com
T Niittymäki, E Burakova, E Laitinen… - Helvetica Chimica …, 2013 - Wiley Online Library
… protected N4-benzoyl-2’-O-methylcytidine, 8 (1.0 μmol) as the 3’-terminal nucleoside. The DMTr group was manually removed with 3% Cl2CHCOOH in CH2Cl2 , and the deprotected …
Number of citations: 3 onlinelibrary.wiley.com
M Katahira, MH Kim, T Sugiyama… - European journal of …, 1998 - Wiley Online Library
… For synthesis of a non-cleavable substrate, N4-benzoyl-2′-O-methylcytidine was prepared and incorporated as described previously [17, 18]. As the monomer units of coupling, N-acyl-…
Number of citations: 28 febs.onlinelibrary.wiley.com
A Aviño, MG Grimau, M Frieden… - Helvetica chimica …, 2004 - Wiley Online Library
The synthesis of several branched oligonucleotides, ie, of the parallel hairpins 5–8 and the Y‐shaped 9 is described, together with their use in the formation of pyrimidine⋅pyrimidine⋅…
Number of citations: 20 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.